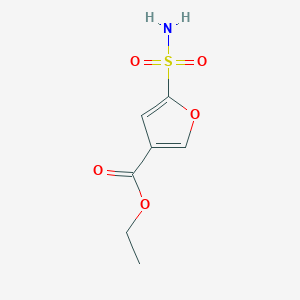

Ethyl 5-sulfamoylfuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

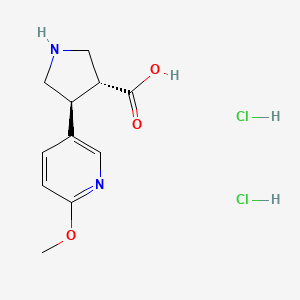

Ethyl 5-sulfamoylfuran-3-carboxylate is a chemical compound with the molecular formula C7H9NO5S . It has a molecular weight of 219.22 . It is used for laboratory research purposes .

Physical And Chemical Properties Analysis

Ethyl 5-sulfamoylfuran-3-carboxylate is a solid substance . It should be stored in a dry room at room temperature . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications

Biofuel Production

Research has shown that sulfonated, partially reduced graphene oxide (S-RGO) exhibits superior catalytic performance for the production of biofuel esters compared to other acid catalysts. This enhanced catalytic ability is attributed to the cooperative effects of sulfonic acid groups and other types of acid sites, such as carboxylic acids, on the S-RGO surface. These findings indicate the potential of using sulfonated graphene oxide in the efficient conversion of biomass-derived compounds into biofuels or fuel additives (Antunes et al., 2014).

Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been studied for their antimicrobial activities against various strains of bacteria and fungi. The structure-activity relationship was explored through CoMFA and CoMSIA models, providing valuable insights for the development of new antimicrobial agents. This research underscores the potential of ethyl 5-sulfamoylfuran-3-carboxylate derivatives in the field of antimicrobial drug development (Desai et al., 2019).

Chemical Synthesis

Ethyl 2-methyl-2,3-butadienoate, a compound structurally similar to ethyl 5-sulfamoylfuran-3-carboxylate, has been shown to undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. The resulting products, ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, are formed with excellent yields and complete regioselectivity. This highlights the versatility of ethyl 5-sulfamoylfuran-3-carboxylate in synthetic organic chemistry for the synthesis of complex heterocyclic compounds (Zhu et al., 2003).

Safety and Hazards

Ethyl 5-sulfamoylfuran-3-carboxylate has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if feeling unwell (P301+P312) .

properties

IUPAC Name |

ethyl 5-sulfamoylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHAFGOYZSOQFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-sulfamoylfuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2662679.png)

![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2662683.png)

![N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine](/img/structure/B2662687.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2662688.png)

![ethyl 4-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2662691.png)

![2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2662694.png)

![N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2662699.png)